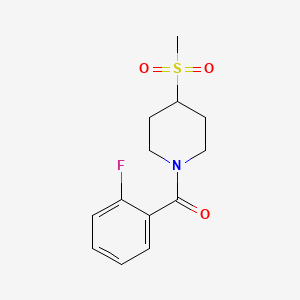
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is a synthetic organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Phenyl Group: A Friedel-Crafts alkylation reaction can be used to introduce the phenyl group onto the adamantane core.
Attachment of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the adamantane core.
Formation of the Ethanone Linkage: The ethanone linkage is typically formed through a condensation reaction involving an appropriate ketone precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst in organic reactions.
Materials Science: Its rigid adamantane core can be utilized in the design of novel polymers and materials with enhanced stability and mechanical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential lead compound for drug development, particularly in targeting neurological pathways due to its piperidine moiety.
Biochemical Research: It can be used as a molecular probe to study receptor-ligand interactions and enzyme mechanisms.
Industry:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Engineering: In the development of advanced materials with specific desired properties.
Mécanisme D'action
The mechanism by which 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride exerts its effects depends on its application:
Molecular Targets: In pharmacological contexts, it may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to its target receptors or enzymes, potentially altering cellular responses.
Comparaison Avec Des Composés Similaires
1-Adamantanamine: Shares the adamantane core but lacks the phenyl and piperidine groups.
2-Phenyladamantane: Similar structure but without the piperidine and ethanone functionalities.
Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines.
Uniqueness: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is unique due to the combination of the adamantane core, phenyl group, and piperidine moiety, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
1-(3-phenyl-1-adamantyl)-2-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c25-21(16-24-9-5-2-6-10-24)23-14-18-11-19(15-23)13-22(12-18,17-23)20-7-3-1-4-8-20;/h1,3-4,7-8,18-19H,2,5-6,9-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDACPUNSEDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)
![2-Cyclopropyl-4-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2972317.png)

![5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2972319.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2972323.png)
![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)


![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)
